molecular formula C23H23NO6S B2825535 2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 330201-78-0

2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2825535
CAS No.: 330201-78-0
M. Wt: 441.5
InChI Key: HJZJFOGJFMBYSS-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-(3-methoxynaphthalene-2-amido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a substituted naphthalene moiety at the 5-position of the thiophene ring. Its structure combines a rigid aromatic naphthalene system with a thiophene core, esterified at the 2- and 4-positions with ethyl groups.

Properties

IUPAC Name

diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-5-29-22(26)18-13(3)19(23(27)30-6-2)31-21(18)24-20(25)16-11-14-9-7-8-10-15(14)12-17(16)28-4/h7-12H,5-6H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZJFOGJFMBYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxynaphthalene-2-carboxylic acid with diethyl 3-methylthiophene-2,4-dicarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound shares structural homology with several thiophene dicarboxylate derivatives reported in the literature. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Structural/Functional Differences
2,4-Diethyl 5-({substituted phenyl}-2-oxoethyl)amino-3-methylthiophene-2,4-dicarboxylate Substituted phenyl-2-oxoethyl group C₁₉H₂₀N₂O₅S Lacks naphthalene; phenyl group instead. Patent data suggest use as a RORγ inhibitor.
Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate Azepan-1-yl-propanamido group C₂₀H₂₉N₃O₅S Azepane ring replaces naphthalene; tertiary amine enhances solubility.
2-Benzyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Benzyl and ethyl esters; amino group at 5-position C₁₆H₁₇NO₄S Benzyl ester at 2-position; lacks aromatic amide. Intermediate in thiopyrimidine synthesis .
Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate Hydroxybenzylideneamino group (Schiff base) C₁₈H₁₉NO₅S Schiff base formation; intramolecular hydrogen bonding observed in crystal lattice.
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate Isothiocyanato group at 5-position C₁₂H₁₅NO₄S₂ Reactive isothiocyanate group enables thiourea formation; used in anticancer agent synthesis.

Crystallographic and Physicochemical Properties

  • Crystal Packing: The hydroxybenzylideneamino analogue (C₁₈H₁₉NO₅S) crystallizes in a triclinic system (space group P1) with a = 9.481 Å, b = 9.598 Å, and c = 9.821 Å. The thiophene and benzene rings are nearly planar, with S–C bond lengths of 1.730–1.732 Å .
  • Solubility : The azepane derivative’s tertiary amine likely improves aqueous solubility compared to the methoxynaphthalene analogue, which is more lipophilic due to its fused aromatic system .

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